molecular formula C10H12FIN2O B2388978 N-(5-Fluoro-4-iodo-pyridin-3-yl)-2,2-dimethyl-propionamide CAS No. 1582731-79-0

N-(5-Fluoro-4-iodo-pyridin-3-yl)-2,2-dimethyl-propionamide

Cat. No. B2388978
M. Wt: 322.122
InChI Key: WBPSWPQXZPDDCL-UHFFFAOYSA-N
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Patent
US09315475B2

Procedure details

A 2.5M solution of nBuLi (30.6 mL, 76 mmol) in hexanes was added drop-wise to a solution of N-(5-fluoropyridin-3-yl)-2,2-dimethylpropanamide 5.0 g, 25.5 mmol) and TMEDA (11.54 mL, 76 mmol) in THF (127 mL) at −78° C. over 1 hour, while ensuring the internal temperature did not go above −70° C. The resulting solution was stirred at −78° C. for 1 hour. Iodine (19.40 g, 76 mmol) in THF (20 mL) was added drop-wise over 30 min ensuring the internal temperature remained below −70° C. The resulting reaction was stirred for 1 hour at −78° C. The reaction was quenched at −78° C. with water and then warmed to ambient temperature. 10% Aqueous sodium thiosulfate was added until the iodine color dissipated and the mixture was extracted with ethyl acetate (×3). The combined organic fractions were dried (MgSO4), filtered and the solvent was evaporated under reduced pressure to afford the title compound (8.21 g, 25.5 mmol, 100% yield), MS (ESI): m/z=323.26 (MH+), 100% pure by LCMS.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30.6 mL
Type
reactant
Reaction Step One
Name
N-(5-fluoropyridin-3-yl)-2,2-dimethylpropanamide
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
11.54 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
127 mL
Type
solvent
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[Li]CCCC.[F:6][C:7]1[CH:8]=[C:9]([NH:13][C:14](=[O:19])[C:15]([CH3:18])([CH3:17])[CH3:16])[CH:10]=[N:11][CH:12]=1.CN(CCN(C)C)C.[I:28]I>C1COCC1>[F:6][C:7]1[C:8]([I:28])=[C:9]([NH:13][C:14](=[O:19])[C:15]([CH3:16])([CH3:18])[CH3:17])[CH:10]=[N:11][CH:12]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30.6 mL
Type
reactant
Smiles
[Li]CCCC
Name
N-(5-fluoropyridin-3-yl)-2,2-dimethylpropanamide
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(C=NC1)NC(C(C)(C)C)=O
Name
Quantity
11.54 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
127 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
19.4 g
Type
reactant
Smiles
II
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at −78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not go above −70° C
CUSTOM
Type
CUSTOM
Details
remained below −70° C
CUSTOM
Type
CUSTOM
Details
The resulting reaction
STIRRING
Type
STIRRING
Details
was stirred for 1 hour at −78° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched at −78° C. with water
TEMPERATURE
Type
TEMPERATURE
Details
warmed to ambient temperature
ADDITION
Type
ADDITION
Details
10% Aqueous sodium thiosulfate was added until the iodine color
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C(=C(C=NC1)NC(C(C)(C)C)=O)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 25.5 mmol
AMOUNT: MASS 8.21 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.